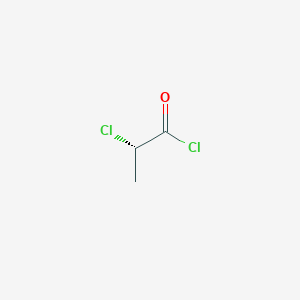

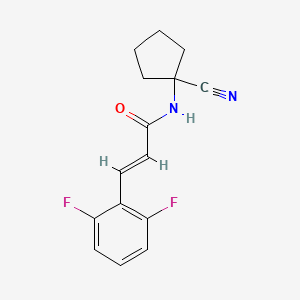

![molecular formula C15H13N5OS B2971285 N-[2-(methylsulfanyl)phenyl]-3-(1H-tetrazol-1-yl)benzamide CAS No. 915928-96-0](/img/structure/B2971285.png)

N-[2-(methylsulfanyl)phenyl]-3-(1H-tetrazol-1-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-[2-(methylsulfanyl)phenyl]-3-(1H-tetrazol-1-yl)benzamide” is a chemical compound. It is related to a class of compounds that have been described as herbicides .

Synthesis Analysis

The synthesis of tetrazole derivatives has been extensively studied . The most direct and convenient route to 5-substituted-1H-tetrazoles is [2+3]-cycloaddition between a nitrile and an azide . Various synthetic approaches have been developed for this transformation .Wissenschaftliche Forschungsanwendungen

Anti-inflammatory and Analgesic Activities

Tetrazole derivatives, including N-(2-(methylthio)phenyl)-3-(1H-tetrazol-1-yl)benzamide, have been studied for their potential anti-inflammatory and analgesic properties. These compounds can be synthesized and evaluated for their ability to reduce inflammation and pain in vivo. The pharmacological evaluation may involve comparing their efficacy to standard drugs like diclofenac sodium and assessing their ulcerogenic potential, which is crucial for determining their safety profile .

Antioxidant Properties

The antioxidant capacity of tetrazole compounds is another area of interest. By conducting in vitro assays, researchers can determine the ability of these molecules to scavenge free radicals, which is an important factor in preventing oxidative stress-related diseases. Compounds with significant antioxidant activity may be further explored for their therapeutic potential in treating conditions caused by oxidative damage .

Antibacterial Activity

The antibacterial potential of tetrazole derivatives is evaluated through methods like the agar diffusion test. These compounds can be tested against various bacterial strains, such as Escherichia coli and Staphylococcus aureus, to identify any promising antibacterial agents. The activity against these pathogens is particularly relevant given the rising concern over antibiotic resistance .

Coordination Chemistry and Material Science

Tetrazole derivatives can act as ligands in coordination chemistry, forming complexes with metals like cobalt(II) and copper(II). These complexes can be characterized by techniques such as IR spectroscopy and XRD, and their properties, like magnetic activity, can be studied. Such materials have potential applications in catalysis, magnetic materials, and as sensors .

Herbicide Development

Some tetrazole derivatives have been described as effective herbicides. Their mode of action can be explored to understand how they inhibit plant growth, and their selectivity towards different plant species can be assessed. This application is significant for agricultural sciences, where there is a constant search for new herbicidal compounds .

G Protein-Coupled Receptor (GPR35) Agonists

GPR35 is a target for the treatment of pain, inflammatory, and metabolic diseases. Tetrazole derivatives have been found to increase the potency of GPR35 agonists. By designing and synthesizing new derivatives, their agonistic activities can be characterized, and their druglikeness can be evaluated, which is crucial for drug development .

Eigenschaften

IUPAC Name |

N-(2-methylsulfanylphenyl)-3-(tetrazol-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5OS/c1-22-14-8-3-2-7-13(14)17-15(21)11-5-4-6-12(9-11)20-10-16-18-19-20/h2-10H,1H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZQCTUIYKINPII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)N3C=NN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(methylthio)phenyl)-3-(1H-tetrazol-1-yl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

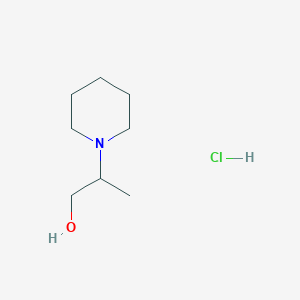

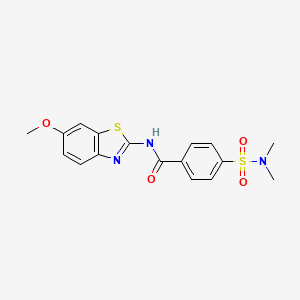

![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2971208.png)

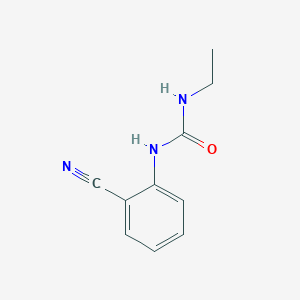

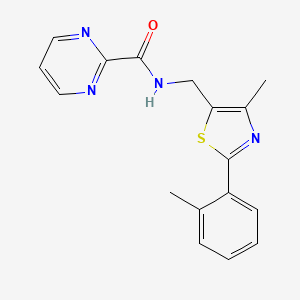

![N-(3,4-dimethoxyphenethyl)-6-(6-((2-((2-methoxyethyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2971211.png)

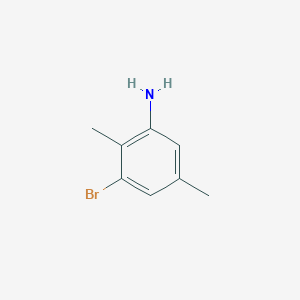

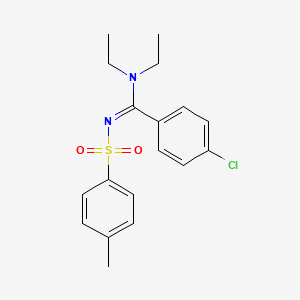

![9-((4-(Trifluoromethyl)benzyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2971213.png)

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2971214.png)

![1-[4-(2-Fluorophenyl)piperazino]-3-(phenylsulfanyl)-2-propanol](/img/structure/B2971219.png)

![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2971224.png)